molecular formula C9H5F2NO2 B2778841 3-Cyano-4-(difluoromethyl)benzoic acid CAS No. 2248409-51-8

3-Cyano-4-(difluoromethyl)benzoic acid

Cat. No.: B2778841
CAS No.: 2248409-51-8
M. Wt: 197.141
InChI Key: YLGHQCJZKPSYHQ-UHFFFAOYSA-N
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Description

3-Cyano-4-(difluoromethyl)benzoic acid is an organic compound that features a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the halogen exchange reaction, where 2-chloro-4-nitrobenzoic acid is treated with a metal fluoride to form 2-fluoro-4-nitrobenzoic acid. This intermediate is then subjected to further reactions to introduce the cyano and difluoromethyl groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyano-4-(difluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-(difluoromethyl)benzoic acid is unique due to the presence of both the cyano and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyano-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-8(11)7-2-1-5(9(13)14)3-6(7)4-12/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGHQCJZKPSYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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